REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH:9]=[C:10](O)[N:11]=2)[N:8]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:10]1[N:11]=[C:6]2[CH:5]=[CH:4][C:3]([Cl:2])=[N:8][N:7]2[CH:9]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C=C(N2)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
The mixture is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove about two-thirds amount of phosphorus oxychloride
|
Type
|
ADDITION
|
Details
|
the residue is poured into ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over anydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove chloroform
|
Type
|
CUSTOM
|
Details
|
The residue then is purified by silica gel chromatography (eluent: dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2N(N=C(C=C2)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |